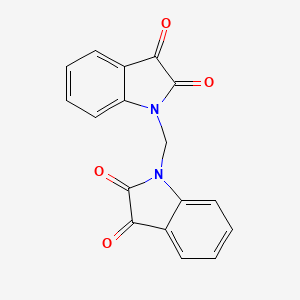

N,N'-Methylenediisatin

Description

N,N'-Methylenediisatin is a chemical compound comprising two isatin moieties linked by a methylene (–CH2–) bridge. Isatin (C8H5NO2) is a heterocyclic aromatic compound with a fused indole ring and ketone functionality. The methylene bridge in this compound likely enhances its stability and reactivity, making it a candidate for applications in organic synthesis, coordination chemistry, or polymer crosslinking.

Properties

Molecular Formula |

C17H10N2O4 |

|---|---|

Molecular Weight |

306.27 g/mol |

IUPAC Name |

1-[(2,3-dioxoindol-1-yl)methyl]indole-2,3-dione |

InChI |

InChI=1S/C17H10N2O4/c20-14-10-5-1-3-7-12(10)18(16(14)22)9-19-13-8-4-2-6-11(13)15(21)17(19)23/h1-8H,9H2 |

InChI Key |

WVFIRDDDXBDNJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CN3C4=CC=CC=C4C(=O)C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Methylenediisatin typically involves the condensation of isatin with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the nitrogen atoms of two isatin molecules. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the condensation reaction .

Industrial Production Methods: While specific industrial production methods for N,N’-Methylenediisatin are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: N,N’-Methylenediisatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isatin moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydroxy derivatives .

Scientific Research Applications

N,N’-Methylenediisatin has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-Methylenediisatin involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N'-Methylenebis-Acrylamide

- Structure : Contains a methylene bridge connecting two acrylamide units (C7H10N2O2).

- Applications : Widely used as a crosslinking agent in polyacrylamide gels for electrophoresis .

- Reactivity : The methylene bridge facilitates covalent bonding with polymer chains, enhancing mechanical stability.

Unlike acrylamide-based crosslinkers, isatin derivatives are less studied in polymer chemistry but may offer redox-active behavior due to their conjugated systems.

N,N'-Diacetyl-1,4-phenylenediamine

- Structure : A diacetylated aromatic diamine (C10H12N2O2) with a central benzene ring .

- Applications : Used in laboratory research, particularly in dye synthesis and material science.

- Stability : Acetyl groups reduce amine reactivity, enhancing solubility in organic solvents.

Comparison with N,N'-Methylenediisatin: The acetylated phenylenediamine lacks the heterocyclic complexity of isatin.

N,N-Dimethylacetamide (DMAc)

- Structure: A polar aprotic solvent (C4H9NO) with high miscibility in water and organic solvents .

- Applications : Critical in pharmaceutical synthesis (e.g., polymer spinning, drug formulation).

- Purity Standards : USP-grade DMAc requires ≥99% purity and a narrow distilling range (164.5–167.5°C) .

Comparison with this compound: DMAc’s solvent properties contrast with this compound’s likely solid-state behavior.

Data Table: Key Properties of Structural Analogs

Research Findings and Hypotheses

- Reactivity : The methylene bridge in N,N'-Methylenebis-Acrylamide enhances crosslinking efficiency in polymers . By analogy, this compound may act as a bifunctional reagent in organic synthesis, leveraging isatin’s electrophilic sites.

- This compound’s safety profile remains unstudied but warrants caution given structural similarities.

- Solubility : N,N-Diethylacetamide () and DMAc () exhibit high polarity, suggesting this compound may require polar aprotic solvents for synthesis or processing.

Biological Activity

N,N'-Methylenediisatin, a derivative of isatin, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which enables it to interact with various biological targets. This article reviews the synthesis, biological activities, and relevant case studies related to this compound.

Chemical Structure and Synthesis

This compound is synthesized through the condensation of isatin derivatives. The general reaction involves the formation of an azomethine linkage between two isatin moieties. The synthesis can be optimized by varying substituents on the isatin rings to enhance biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. It has demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating potent activity .

- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly against various human cancer cell lines. Research indicates that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins . For instance, one study reported that this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin against MCF-7 breast cancer cells .

- Antioxidant Properties : this compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. The presence of electron-donating or withdrawing groups on the isatin rings can significantly alter its potency. For example, substituents at the C-5 position have been found to enhance antibacterial activity more effectively than those at other positions .

Case Studies and Research Findings

- Antibacterial Studies : A comprehensive study assessed the antibacterial efficacy of this compound derivatives against multiple bacterial strains. Results indicated that modifications in substituents led to varying degrees of activity, with some derivatives exhibiting MIC values as low as 0.03 µg/mL against resistant strains .

- Anticancer Mechanisms : In vitro studies on human colon adenocarcinoma (HT-29) and malignant melanoma (A375) cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved G2/M phase arrest and increased levels of pro-apoptotic proteins .

- Comparative Analysis : A comparative study highlighted that this compound's anticancer activity was superior to several known kinase inhibitors, suggesting its potential as a lead compound for further development in cancer therapy .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Basic: What safety precautions are critical when handling N,N'-Methylenediisatin in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods or ensure adequate airflow to avoid inhalation of vapors .

- Storage : Keep in tightly sealed containers away from ignition sources (e.g., sparks, open flames) .

- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose via approved waste protocols .

- Emergency Protocols : Rinse exposed skin/eyes with water for 15 minutes and seek medical evaluation .

Basic: What spectroscopic techniques validate the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm molecular structure and identify impurities .

- Infrared (IR) Spectroscopy : Compare carbonyl and aromatic stretching frequencies to reference spectra (e.g., NIST Chemistry WebBook) .

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and fragmentation patterns .

- Cross-Validation : Reconcile data with computational predictions (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced: How can researchers optimize synthetic pathways for this compound to improve yield?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity) .

- Kinetic Studies : Monitor reaction progress via inline spectroscopy (e.g., FTIR) to identify rate-limiting steps .

- Purification Strategies : Compare recrystallization vs. column chromatography efficiency using HPLC purity assessments .

- Contradiction Analysis : If yields diverge from literature, re-examine moisture levels, oxygen sensitivity, or side reactions .

Advanced: How should conflicting toxicity data for this compound be resolved?

Methodological Answer:

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish IC values .

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., pH, serum content) .

- Mechanistic Probes : Use transcriptomics or proteomics to identify pathways affected at varying concentrations .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and assess heterogeneity .

Basic: What analytical methods quantify this compound in biological matrices?

Methodological Answer:

- Liquid Chromatography (HPLC/UHPLC) : Use C18 columns with UV detection (λ = 254 nm) and external calibration .

- Sample Preparation : Optimize protein precipitation (e.g., acetonitrile) or solid-phase extraction for complex fluids .

- Validation : Assess recovery rates, limit of detection (LOD), and matrix effects per ICH guidelines .

Advanced: What computational approaches model this compound’s reactivity or interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions or protein binding using force fields (e.g., AMBER) .

- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions .

Basic: How should researchers manage and share data for this compound studies?

Methodological Answer:

- FAIR Principles : Store raw spectra, chromatograms, and protocols in repositories like Chemotion or RADAR4Chem .

- Metadata Standards : Include experimental parameters (e.g., temperature, humidity) using ISA-Tab frameworks .

- Collaboration Tools : Use ELNs (e.g., Chemotion ELN) for real-time data sharing and version control .

Advanced: What interdisciplinary strategies enhance this compound’s application in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Collaborate with biologists to test derivatives against target proteins (e.g., kinases) .

- Toxicokinetic Modeling : Integrate in vitro toxicity data with PBPK models to predict in vivo behavior .

- High-Throughput Screening (HTS) : Partner with automation labs to screen compound libraries for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.